

# iHCK-37 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | iHCK-37   |           |
| Cat. No.:            | B15623779 | Get Quote |

**Application Notes: iHCK-37** 

For Research Use Only

#### **Product Information**

**iHCK-37**, also known as ASN05260065, is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases.[1][2] HCK is overexpressed in various hematological malignancies, including Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), making it a promising therapeutic target.[3] **iHCK-37** has demonstrated anti-neoplastic activity in preclinical models by inducing cell cycle arrest and apoptosis.[2][4]

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Synonyms          | ASN05260065  | [1]       |
| Molecular Formula | C30H32N4O2S2 | [5]       |
| Molecular Weight  | 544.73 g/mol | [5]       |
| CAS Number        | 516478-09-4  | [5]       |
| Ki (Hck)          | 0.22 μΜ      | [1]       |



### **Solubility and Storage**

**iHCK-37** exhibits high solubility in organic solvents and requires specific storage conditions to maintain its stability. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[1]

| Parameter                        | Details                                                                                                 | Reference |
|----------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| Solubility                       | DMSO: 275 mg/mL (504.84 mM) with ultrasonic assistance.A 10 mM stock solution in DMSO is commonly used. | [2][5][6] |
| Storage (Powder)                 | -20°C for up to 3 years.4°C for up to 2 years.                                                          | [5]       |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months20°C for up to 1 month.Aliquot to prevent repeated freeze-thaw cycles.          | [1][6][7] |

### **Mechanism of Action**

**iHCK-37** exerts its effects by directly inhibiting the kinase activity of HCK.[1] In hematopoietic cancer cells, HCK is a key signaling node that, when activated, promotes cell survival, proliferation, and migration through the activation of downstream oncogenic pathways.[4][8] **iHCK-37** has been shown to downregulate the PI3K/AKT and MAPK/ERK signaling cascades. [3][4] This inhibition leads to reduced phosphorylation of key pathway components like AKT and ERK, ultimately resulting in decreased cell viability, G2/M phase cell-cycle arrest, and induction of apoptosis through the modulation of BAX and BCL-XL proteins.[2][4]





Click to download full resolution via product page

Caption: iHCK-37 inhibits HCK, blocking PI3K/AKT and MAPK/ERK pathways.



# Application Protocols In Vitro Potency & Recommended Concentrations

**iHCK-37** shows dose-dependent antiproliferative activity across various myeloid leukemia cell lines.[1]

| Parameter                                | Cell Lines                | Value (μM) | Reference |
|------------------------------------------|---------------------------|------------|-----------|
| GI <sub>50</sub> (Growth Inhibition 50%) | AML (HL60, KG1a,<br>U937) | 5.0 - 5.8  | [1]       |
| CML (HEL, K562)                          | 9.1 - 19.2                | [1]        |           |
| EC <sub>50</sub> (HIV-1<br>Replication)  | -                         | 12.9       | [1][5]    |
| Effective<br>Concentration               | Chemotaxis Assays         | 3 - 9      | [8][9]    |
| Cell<br>Viability/Apoptosis              | 5                         | [10]       |           |
| Western Blotting                         | 3 - 9                     | [1]        |           |

### **Protocol: Stock Solution Preparation**

- Reconstitution: To prepare a 10 mM stock solution, add 1.836 mL of DMSO to 10 mg of iHCK-37 powder (MW: 544.73).
- Solubilization: Vortex thoroughly and/or sonicate briefly until the solution is clear.
- Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C as per the guidelines in Section 2.0.

#### **Protocol: In Vitro Treatment of Leukemia Cell Lines**

This protocol provides a general workflow for assessing the effect of **iHCK-37** on cell viability and signaling pathways.





Click to download full resolution via product page

Caption: General workflow for in vitro experiments using iHCK-37.

- Cell Seeding: Plate leukemia cells (e.g., KG1a, HL-60) at a suitable density in appropriate culture medium.
- Preparation of Working Solution: Dilute the 10 mM DMSO stock solution of **iHCK-37** in fresh culture medium to achieve the desired final concentration (e.g., 5 μM). Prepare a vehicle



control using the same final concentration of DMSO.

- Treatment: Add the iHCK-37 working solution or vehicle control to the cells.
- Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.[4][11]
- Downstream Analysis:
  - Western Blot: Lyse cells and probe for total and phosphorylated levels of HCK, AKT, and ERK to confirm pathway inhibition.[4]
  - Cell Viability/Apoptosis: Analyze cells using assays such as MTT or flow cytometry with Annexin V/PI staining.[4]
  - Chemotaxis Assay: Pre-treat cells with iHCK-37 for 48 hours before seeding into the upper chamber of a Transwell plate, with a chemoattractant like CXCL12 in the lower chamber.[8][9]

#### In Vivo Experimental Guidelines

**iHCK-37** has been evaluated in a murine model of leukemia, demonstrating its ability to reduce pathway activation and leukocyte counts.[4]



| Parameter          | Details                                                                             | Reference |
|--------------------|-------------------------------------------------------------------------------------|-----------|
| Animal Model       | hCG-PML-RARα transgenic<br>mice (leukemia model)                                    | [4][11]   |
| Administration     | Intraperitoneal (i.p.) injection                                                    | [11]      |
| Vehicle            | DMSO                                                                                | [11]      |
| Dosing             | 2.5, 5.0, or 10.0 μM solution administered                                          | [11]      |
| Treatment Duration | 24, 48, or 72 hours                                                                 | [11]      |
| Endpoint Analysis  | Leukocyte counts (Peripheral<br>Blood)Western Blot of p-ERK,<br>p-AKT (Bone Marrow) | [4][11]   |

Protocol: In Vivo Administration (Leukemia Mouse Model)

- Animal Acclimatization: Allow mice to acclimatize according to institutional guidelines.
- Preparation of Dosing Solution: Prepare the required concentration of iHCK-37 in DMSO.
   The working solution should be prepared fresh on the day of dosing.[1]
- Administration: Administer the iHCK-37 solution or a DMSO vehicle control via intraperitoneal injection.
- Monitoring: Observe animals for any adverse effects throughout the treatment period.
- Endpoint Sample Collection: At the conclusion of the treatment period (e.g., 24, 48, or 72 hours), collect peripheral blood for leukocyte analysis and bone marrow for protein extraction and subsequent Western blot analysis to assess target engagement (p-AKT, p-ERK levels).
   [4][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. iHCK-37 | Hck inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. iHCK-37 Immunomart [immunomart.com]
- 6. iHCK-37 (ASN05260065) | Src | 516478-09-4 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between
   Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [iHCK-37 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623779#ihck-37-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com